molecular formula C6H5ClO2 B124360 5-Chloromethylfurfural CAS No. 1623-88-7

5-Chloromethylfurfural

Cat. No. B124360
CAS RN: 1623-88-7
M. Wt: 144.55 g/mol
InChI Key: KAZRCBVXUOCTIO-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

The synthesis of CMF can be achieved from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock . Extensive reaction optimization has been carried out with large increases in reaction efficiency achieved over existing batch processes .


Molecular Structure Analysis

CMF consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It has a similar molecular structure to that of 5-hydroxymethylfurfural (HMF) .


Chemical Reactions Analysis

CMF can efficiently be functionalized by radical transformations of its benzylic chloromethyl group . The first examples of these radical reactions were reported by way of metal-free, triethylborane/oxygen-induced atom transfer radical addition (ATRA) reactions between CMF and styrenes .


Physical And Chemical Properties Analysis

CMF is a colorless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 . It has a density of 1.3±0.1 g/cm3, a boiling point of 257.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Biobased Chemical Building Block

CMF is gaining attention as a biobased chemical that can serve as an alternative to petroleum-derived chemicals. It’s produced from lignocellulosic biomass and is considered a versatile building block for various synthetic chemicals . Its lower polarity and the presence of chlorine make it a suitable candidate for easier separation processes and as a better leaving group in synthesis .

Production of Biofuels

One of the promising applications of CMF is in the production of biofuels. It can be converted into 2,5-dimethylfuran , which is a potential biofuel with higher energy content than ethanol and good storage properties . This conversion process highlights the role of CMF in advancing sustainable energy solutions.

Synthesis of Bioplastics

CMF serves as a precursor for 2,5-furandicarboxylic acid (FDCA) , which is a key monomer for producing polyethylene furanoate (PEF), a bioplastic. PEF is seen as a sustainable alternative to PET plastics, offering superior barrier properties and potential for reducing carbon footprint .

Material Science

In material science, CMF is explored for creating advanced materials with unique properties. For example, it can be used to synthesize furan-based polymers and resins, which have applications in coatings, adhesives, and composite materials.

Each of these applications demonstrates the versatility and potential of 5-Chloromethylfurfural in scientific research and industrial applications. The focus on sustainable and renewable resources makes CMF a compound of significant interest in the ongoing shift towards green chemistry and biorefineries .

Safety And Hazards

CMF is harmful if swallowed and causes serious eye damage . It is suspected of causing cancer . It should be handled with caution . Typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color .

Future Directions

There has been a growing interest in the synthesis of CMF as a novel building block of similar molecular structure to that of HMF . CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis . This has given rise to several interesting products to be obtained therefrom, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .

properties

IUPAC Name

5-(chloromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRCBVXUOCTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167351
Record name 5-(Chloromethyl)-2-furaldehyde
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Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethylfurfural

CAS RN

1623-88-7
Record name 5-(Chloromethyl)-2-furancarboxaldehyde
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Record name 5-Chloromethylfurfural
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Record name 5-(Chloromethyl)-2-furaldehyde
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Record name 5-(chloromethyl)-2-furaldehyde
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Record name 5-Chloromethylfurfural
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Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-glucose and two kinds of surface active agent, i.e., 97.6 mg (0.00028 mole) of sodium laurylbenzenesulfonate and 89.6 mg (0.00028 mole) of cetyltrimethylammonium chloride. Then, 30 ml of toluene was added thereto and the mixture was stirred to make a suspension. Thereafter, about 6 ml of 35% hydrochloric acid was slowly dropwise added from a dropping funnel over 1 hour with stirring. A slight excess of hydrogen chloride was then slowly passed therethrough at 45° C. over 3 hours with stirring. After stirring was continued for a further 4 hours, the reaction solution was diluted with a little water and filtered through Celite while being washed with toluene. The toluene layer was neutralized, dried and concentrated to obtain about 1.9 g of 5-chloromethylfurfural.
Quantity
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97.6 mg
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89.6 mg
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30 mL
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Synthesis routes and methods II

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and a surface active agent, 82.3 mg (0.00028 mole) of lauryldimethylbetaine. Then, 5 ml of water and 30 ml of toluene were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes with thorough stirring. After the reaction was continued at room temperature for a further 3 hours, the upper toluene layer was separated from the lower aqueous layer. Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer. After the reaction was carried out at room temperature for 3 hours, the upper toluene layer was again separated. This toluene extraction operation was repeated three times in total. All the toluene layers were combined and filtered through Celite. The filtrate was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 2.9 g of 5-chloromethylfurfural was obtained as a crude product.
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82.3 mg
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Synthesis routes and methods III

Procedure details

To the same three-necked flask as in Example 1 were added 5 g (0.028 mole) of a commercially available D-(+)-galactose and two kinds of surface active agent, i.e., 89.6 mg (0.00028 mole) of cetyltrimethylammonium chloride and 97.6 mg (0.00028 mole) of sodium laurylbenzenesulfonate. Then, 30 ml of toluene was added thereto and the mixture was stirred to make a suspension. Thereafter, about 6 ml of 35% aqueous hydrochloric acid was added dropwise from a dropping funnel over about 1 hour. A slight excess of hydrogen chloride was then slowly passed therethrough at 50° C. over 3 hours with stirring. After stirring was continued for a further 5 hours, the reaction solution was diluted with a little water and filtered through Celite while being washed with toluene. The toluene layer was neutralized, dried and concentrated to obtain about 1.9 g (theoretical yield 4.01 g) of 5-chloromethylfurfural as a crude product.
Quantity
0 (± 1) mol
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reactant
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97.6 mg
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30 mL
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6 mL
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Synthesis routes and methods IV

Procedure details

Five grams (0.028 mole) of a commercially available D-glucose was added to a three-necked flask equipped with a condenser and a stirrer, and dissolved in 5 ml of water. Thirty milli-liters of toluene was further added and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride (about 12 g) was passed through the mixture at room temperature for 30 minutes with thorough stirring. Stirring was further continued at 45° C. for 5 hours. The reaction solution containing a small amount of humud was diluted with a little water and filtered through Celite while being washed with a small amount of toluene. The toluene layer was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 1.0 g (theoretical yield 4.01 g) of 5-chloromethylfurfural was obtained as a crude product of pale brown color.
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Synthesis routes and methods V

Procedure details

To the same three-necked flask as in Example 1 were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and two kinds of surface active agent, i.e., 62.2 mg (0.00028 mole) of sodium laurate and 90.2 mg (0.00028 mole) of tetrabutylammonium bromide. Then, 5 ml of water and 30 ml of carbon tetrachloride were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes. After stirring was continued at room temperature for a further 2.5 hours, the lower carbon tetrachloride layer was separated from the upper aqueous layer. Thirty milli-liters of carbon tetrachloride and the above two surface active agents of the same amounts as above were then freshly added to the aqueous layer. After stirring was continued at room temperature for 2.5 hours, the lower carbon tetrachloride layer was again separated. This carbon tetrachloride extraction operation was repeated three times in total. All the carbon tetrachloride layers were combined and filtered through Celite. The filtrate was neutralized, dried and concentrated to obtain about 2.0 g of 5-chloromethylfurfural as a crude product.
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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